

# In-Depth Technical Guide: Physicochemical Properties of 3-amino-N-methylpropanamide hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-amino-N-methylpropanamide hydrochloride

**Cat. No.:** B1284087

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **3-amino-N-methylpropanamide hydrochloride** (CAS No: 51739-61-8). The information is presented to support research, development, and formulation activities involving this compound.

## Core Physicochemical Data

The following table summarizes the available quantitative data for **3-amino-N-methylpropanamide hydrochloride**.

| Property          | Value                                                                        | Source                                                      |
|-------------------|------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 51739-61-8                                                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>4</sub> H <sub>11</sub> ClN <sub>2</sub> O                            | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 138.6 g/mol                                                                  | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Melting Point     | 110 °C                                                                       | <a href="#">[1]</a>                                         |
| Boiling Point     | No data available                                                            |                                                             |
| Solubility        | No quantitative data available.<br>General solubility tests are recommended. | <a href="#">[5]</a>                                         |
| pKa               | No experimental data available.                                              |                                                             |
| Appearance        | Solid                                                                        | <a href="#">[6]</a>                                         |
| Purity            | 95%                                                                          | <a href="#">[3]</a>                                         |
| InChI Key         | BYWCMHMCAMQJIL-UHFFFAOYSA-N                                                  | <a href="#">[4]</a>                                         |
| Canonical SMILES  | CNC(=O)CCN.Cl                                                                | <a href="#">[3]</a> <a href="#">[4]</a>                     |

## Experimental Protocols

Detailed experimental protocols specific to **3-amino-N-methylpropanamide hydrochloride** are not readily available in the public domain. Therefore, the following are generalized, standard laboratory procedures for determining key physicochemical properties.

### Determination of Melting Point (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Sample of **3-amino-N-methylpropanamide hydrochloride**, finely powdered
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until a packed sample column of 2-3 mm in height is achieved.
- Measurement:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a preliminary, approximate value.
  - For an accurate measurement, start heating at a rate of approximately 10-15 °C/min until the temperature is about 15-20 °C below the expected melting point.
  - Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
  - Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

## Qualitative Solubility Determination

This procedure provides a general understanding of a compound's solubility in various solvents.

**Apparatus and Materials:**

- Small test tubes and a test tube rack
- Vortex mixer
- Spatula or weighing paper
- A selection of solvents:
  - Deionized water
  - 5% (w/v) Sodium Hydroxide (NaOH) solution
  - 5% (w/v) Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
  - 5% (v/v) Hydrochloric Acid (HCl) solution
  - Organic solvents such as ethanol, methanol, acetone, and diethyl ether.

**Procedure:**

- Initial Solvent Test:
  - Place approximately 20-30 mg of **3-amino-N-methylpropanamide hydrochloride** into a small test tube.
  - Add 1 mL of the chosen solvent (e.g., deionized water) in small portions, agitating the mixture with a vortex mixer after each addition.
  - Observe if the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent at that concentration.
- Systematic Testing:
  - If the compound is water-insoluble, proceed to test its solubility in the acidic and basic solutions to understand its acid-base properties.

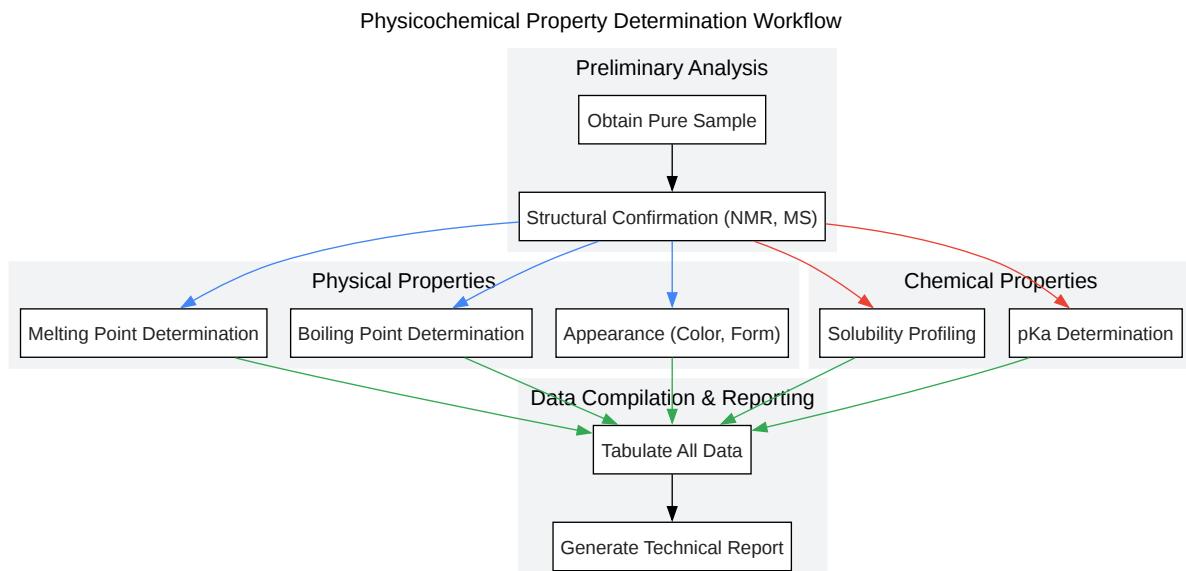
- For water-soluble compounds, testing in organic solvents can provide information about its polarity.
- Record observations for each solvent (e.g., soluble, partially soluble, insoluble).

## Determination of pKa by Potentiometric Titration

This is a standard method for determining the acid dissociation constant (pKa) of a substance.

Apparatus and Materials:

- Calibrated pH meter with an electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- A precisely weighed sample of **3-amino-N-methylpropanamide hydrochloride**
- Deionized water


Procedure:

- Sample Preparation: Accurately weigh a known amount of **3-amino-N-methylpropanamide hydrochloride** and dissolve it in a known volume of deionized water in a beaker.
- Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
- Titration:
  - Record the initial pH of the solution.
  - Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

- After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
- Continue the titration well past the equivalence point, where a sharp change in pH occurs.
- Data Analysis:
  - Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
  - The pKa is the pH at the half-equivalence point. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

## Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the physicochemical characterization of a compound like **3-amino-N-methylpropanamide hydrochloride**.



[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chembk.com [chembk.com]
- 3. 3-Amino-N-methyl-propanamide hydrochloride 95% | CAS: 51739-61-8 | AChemBlock [achemblock.com]
- 4. Page loading... [guidechem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 3-Amino-N-methylpropanamide hydrochloride | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 3-amino-N-methylpropanamide hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284087#physicochemical-properties-of-3-amino-n-methylpropanamide-hydrochloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)